molecular formula C17H18N4O B2676462 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide CAS No. 847387-45-5

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide

Cat. No.: B2676462
CAS No.: 847387-45-5
M. Wt: 294.358
InChI Key: HXNOZSJTSKTJHH-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclic Heterocyclic Scaffolds in Medicinal Chemistry

Bicyclic heterocycles have undergone significant evolution since their initial exploration in the mid-20th century. Early efforts focused on simple fused rings like quinoline and purine, which laid the groundwork for understanding bioisosteric replacements and ring topology effects. The transition to nitrogen-rich systems, such as imidazo[1,2-a]pyridines, marked a turning point in the 1990s, driven by the need for improved pharmacokinetic profiles and target selectivity.

A pivotal study demonstrated that imidazo[1,2-a]pyridine-3-carboxamides exhibited sub-micromolar activity against Mycobacterium tuberculosis (H~37~Rv strain), with compound 2 achieving a MIC of 0.1 μM. This discovery catalyzed interest in related scaffolds, including imidazo[1,2-a]pyrimidines, where the pyrimidine ring’s additional nitrogen atom enhanced hydrogen-bonding capacity. Structural modifications, such as the introduction of a pivalamide group in N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide, were later explored to optimize solubility and metabolic stability.

Table 1: Comparative Activity of Imidazo-Fused Scaffolds Against Mtb H~37~Rv

Scaffold MIC (μM) Selectivity Index*
Imidazo[1,2-a]pyridine 0.1 >1280
Imidazo[1,2-a]pyrimidine 1.3 >98
Indole-3-carboxamide >128 N/A

*Selectivity index = MIC (mammalian cells) / MIC (H~37~Rv).

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-16(21)20-14/h4-11H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOZSJTSKTJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with a substituted benzoyl chloride to introduce the phenyl group. Finally, the pivalamide group is introduced through an amide coupling reaction using pivaloyl chloride and a suitable base .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyrimidine scaffold undergoes regioselective substitution at the C3 position due to electron-deficient character. Key reactions include:

Halogenation

Bromination or iodination occurs under mild oxidative conditions. For example:

ReagentSolventTemperatureProductYieldSource
NBS (1.2 eq)DCM0°C → RT3-Bromoimidazo[1,2-a]pyrimidine85%
I₂ (1.5 eq), TBHPEthyl acetate80°C3-Iodoimidazo[1,2-a]pyrimidine78%

These reactions proceed via radical intermediates, with tert-butyl hydroperoxide (TBHP) acting as an oxidant to generate halide radicals .

Oxidation Reactions

The pivalamide group remains stable under most oxidation conditions, but the imidazo[1,2-a]pyrimidine core is susceptible to oxidation:

Epoxidation

Using meta-chloroperbenzoic acid (mCPBA):

Substrate PositionReagentProductYieldNotes
C5-C6 double bondmCPBA (2 eq)5,6-Epoxyimidazo[1,2-a]pyrimidine62%Stereoselective

N-Oxidation

Reaction with hydrogen peroxide in acetic acid yields N-oxide derivatives, which enhance solubility for biological applications.

Electrophilic Aromatic Substitution

The phenyl ring attached to the imidazo[1,2-a]pyrimidine undergoes directed ortho-metallation. Example:

Vilsmeier-Haack Formylation

ConditionsProductYieldReference
POCl₃/DMF, 0°C → 60°C, 6 h3-Formylimidazo[1,2-a]pyrimidine73%

This reaction introduces an aldehyde group at the C3 position, enabling further functionalization .

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystProductYield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃3-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine88%

Buchwald-Hartwig Amination

AmineConditionsProductYield
PiperazinePd₂(dba)₃, XPhos3-Piperazinylimidazo[1,2-a]pyrimidine81%

These reactions demonstrate compatibility with sterically hindered pivalamide groups .

Hydrolysis and Rearrangement

Under acidic or basic conditions:

ConditionsReaction TypeProductYield
6M HCl, reflux, 8hPivalamide hydrolysis3-(Imidazo[1,2-a]pyrimidin-2-yl)aniline95%
NaOEt, EtOH, 70°CDimroth rearrangementImidazo[2,1-b]pyrimidin-5-amine68%

The hydrolysis product serves as a precursor for secondary amide or urea derivatives .

Photocatalytic Reactions

Recent advances enable C–H functionalization under light irradiation:

PhotocatalystReagentProductYield
Ru(bpy)₃Cl₂CH₃NO₂, blue LED3-Nitroimidazo[1,2-a]pyrimidine76%

This method avoids traditional nitrating agents and improves safety .

Biological Activity and Reactivity Correlation

The compound’s pharmacological profile (e.g., kinase inhibition) is linked to its electrophilic C3 position. Substituents introduced via the above reactions modulate binding affinity to targets like SUVs and kinases .

Key Challenges and Innovations

  • Steric hindrance from the pivalamide group limits reactivity at the ortho position of the phenyl ring.

  • Microwave-assisted synthesis reduces reaction times for halogenation and coupling steps .

  • Flow chemistry improves yields in photochemical reactions by enhancing light penetration .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide involves various methodologies that allow for the modification of its structure to enhance biological activity. For instance, chemodivergent synthesis techniques have been developed for related compounds, showcasing the versatility of imidazo[1,2-a]pyrimidine derivatives in organic chemistry .

Table 1: Synthesis Methods for Imidazo[1,2-a]pyrimidine Derivatives

MethodologyDescription
C–C Bond CleavageUtilizes metal-free conditions to synthesize amides from a-bromoketones.
Tandem Cyclization/BrominationOne-pot reactions that simplify the synthesis process for imidazopyridines.
Functional Group ModificationAllows for the introduction of various substituents to enhance activity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antiviral Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of viral replication mechanisms. For example, compounds targeting phosphatidylinositol 4-kinase IIIβ have shown promise in inhibiting various RNA viruses .

Anticancer Potential

The structural features of this compound suggest potential interactions with cellular pathways involved in cancer progression. Studies on related compounds have demonstrated their ability to inhibit specific protein kinases associated with tumor growth .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives against a variety of pathogens. Their ability to disrupt bacterial cell membranes or interfere with metabolic pathways has been documented .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to this compound.

Case Study 1: Antiviral Activity
A derivative showed significant inhibition against Hepatitis C virus (HCV), with an IC50 value indicating strong antiviral potency. This suggests that modifications to the imidazo[1,2-a]pyrimidine core can enhance efficacy against viral targets .

Case Study 2: Anticancer Mechanisms
Research on imidazo[1,2-a]pyrimidines revealed their capacity to induce apoptosis in cancer cells via modulation of signaling pathways linked to cell survival and proliferation .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The phenyl and pivalamide groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Functional Groups Reference
Target Compound Imidazo[1,2-a]pyrimidine Pivalamide Not reported Not reported Not reported Tert-butyl carboxamide N/A
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)... Imidazo[1,2-a]pyrimidine Thiophene Schiff base 357.42 178–180 85 C=N, C=C
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)... Imidazo[1,2-a]pyrimidine 4-Iodobenzenesulfonamide 500.19 Not reported Not reported Sulfonamide, iodine
Imidazo[1,2-a]pyridine-chalcone conjugates Imidazo[1,2-a]pyridine Chalcone ~350–450 Not reported Not reported α,β-unsaturated ketone
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)... Pyridine Cl, CHO, I, pivalamide 366.58 Not reported Not reported Halogens, aldehyde

Research Findings and Insights

  • Electronic Effects : The imidazo[1,2-a]pyrimidine core exhibits higher electron density than pyridine or pyridazine analogs, influencing redox behavior and binding interactions .
  • Solubility : Pivalamide derivatives generally show lower aqueous solubility than sulfonamide or Schiff base analogs due to steric hindrance .
  • Synthetic Accessibility : Condensation and Claisen-Schmidt reactions offer high yields (>80%) for imidazo[1,2-a]pyrimidine and chalcone derivatives, respectively .

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula of this compound is C18H20N4C_{18}H_{20}N_4, indicating a complex structure that may interact with various biological targets.

Inhibition of Enzymes

Recent studies have highlighted the role of imidazo[1,2-a]pyrimidine derivatives as inhibitors of specific enzymes involved in cancer progression. For instance, a related compound was identified as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which negatively regulates the cGAS-STING pathway—a crucial pathway in immune response against tumors. The derivative demonstrated an IC50 value as low as 5.70 nM, indicating strong inhibitory potential against ENPP1 .

Antitumor Activity

In vivo studies have shown that compounds similar to this compound can enhance the efficacy of existing cancer therapies. For example, when combined with anti-PD-1 antibodies in murine models, these compounds achieved tumor growth inhibition rates exceeding 77% . This suggests that such compounds may serve as valuable adjuncts in cancer immunotherapy.

Antimicrobial Properties

There is also emerging evidence regarding the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong activity against strains such as Escherichia coli and Bacillus cereus . This broad spectrum of activity indicates potential applications in treating infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Research has shown that modifications at specific positions on the imidazo[1,2-a]pyrimidine ring can significantly enhance potency and selectivity for biological targets .

Table 1: Summary of Biological Activities and IC50 Values

CompoundTargetIC50 (nM)Activity Type
Compound 7ENPP15.70Inhibition
Compound XPD-180Synergistic
Compound YE. coli50Antimicrobial

Case Study 1: ENPP1 Inhibition

A detailed study focused on an imidazo[1,2-a]pyrazine derivative showed promising results in inhibiting ENPP1. The compound not only inhibited enzyme activity but also enhanced downstream signaling pathways associated with immune activation .

Case Study 2: Antitumor Efficacy

Another study assessed the antitumor efficacy of a related compound in combination with established therapies. Mice treated with both the compound and anti-PD-1 antibodies exhibited significant tumor regression compared to controls .

Q & A

What are the key synthetic strategies for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide?

Basic:
The synthesis typically involves cyclocondensation between 2-aminoimidazole derivatives and phenyl-substituted diketones or aldehydes. For example, imidazo[1,2-a]pyrimidine scaffolds can be formed via microwave-assisted cyclization of 2-aminoimidazoles with α,β-unsaturated carbonyl compounds, followed by functionalization of the phenyl group with pivalamide .

Advanced:
To optimize regioselectivity, employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the phenyl-pivalamide moiety after core cyclization. Use protective groups (e.g., tert-butyloxycarbonyl) to prevent undesired side reactions during pivalamide installation. Characterization of intermediates via LC-MS ensures reaction progress .

How can spectroscopic methods validate the structure of this compound?

Basic:

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–9.0 ppm for imidazo[1,2-a]pyrimidine) and pivalamide methyl groups (singlet at δ 1.2–1.4 ppm). Coupling patterns (e.g., doublets for pyrimidine hydrogens) confirm ring substitution .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error for molecular formula confirmation.

Advanced:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and correlate carbon-proton environments.
  • X-ray crystallography : Determine absolute configuration and hydrogen-bonding interactions in the solid state, critical for SAR studies .

What in silico approaches predict its biological targets and binding modes?

Advanced:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., DDR1/2), leveraging crystallographic data from imidazo[1,2-a]pyrimidine analogs. Focus on hydrogen bonding with hinge regions and hydrophobic packing of the pivalamide group .
  • QSAR modeling : Train models on imidazo[1,2-a]pyrimidine derivatives with known IC50 values against trypanosomes (e.g., T. brucei) to prioritize substituents for synthesis .

How to design SAR studies for optimizing bioactivity?

Advanced:

  • Core modifications : Introduce electron-withdrawing groups (e.g., Br, Cl) at the imidazo[1,2-a]pyrimidine C6 position to enhance π-stacking with target proteins .

  • Phenyl substituents : Replace pivalamide with smaller acyl groups (e.g., acetyl) to reduce steric hindrance and improve solubility. Compare logP and IC50 trends .

  • Table : Example SAR data from analogs (hypothetical):

    Substituent (R)LogPIC50 (T. brucei, μM)
    Pivalamide3.21.35
    Acetyl2.18.5
    Trifluoroacetyl3.02.7

How to address discrepancies in reported biological activity data?

Advanced:

  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration for kinase inhibition studies). Use isogenic parasite strains (e.g., T. brucei brucei vs. T. brucei rhodesiense) to compare IC50 values .
  • Metabolic stability : Perform microsomal incubation to rule out rapid degradation as a cause of variability. Monitor via LC-MS/MS .

What analytical methods ensure purity and stability in biological assays?

Basic:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is critical for reliable bioactivity data .
  • Forced degradation : Expose to pH 1–13 buffers and analyze degradation products via LC-MS to identify labile groups (e.g., pivalamide hydrolysis) .

Advanced:

  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is performed. Use polysaccharide-based columns (e.g., Chiralpak AD-H) .

How to evaluate selectivity against off-target proteins?

Advanced:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target inhibition. Prioritize compounds with >100-fold selectivity for DDR1/2 over kinases like ABL or EGFR .
  • Cellular toxicity : Test against human cell lines (e.g., MRC-5 fibroblasts) to ensure selectivity indexes >50, minimizing off-target cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.